
2-ethyl-2-phenyl-N,N'-bis(trimethylsilyl)propanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethyl-2-phenyl-N,N’-bis(trimethylsilyl)propanediamide is a chemical compound with the molecular formula C17H30N2O2Si2 and a molecular weight of 350.6 g/mol . . This compound is characterized by the presence of two trimethylsilyl groups attached to the nitrogen atoms of a propanediamide backbone, along with an ethyl and a phenyl group attached to the central carbon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-2-phenyl-N,N’-bis(trimethylsilyl)propanediamide typically involves the reaction of 2-ethyl-2-phenylmalonamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
2-ethyl-2-phenylmalonamide+2(trimethylsilyl chloride)→2-ethyl-2-phenyl-N,N’-bis(trimethylsilyl)propanediamide+2(hydrochloric acid)
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions, such as temperature, pressure, and solvent choice, to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-ethyl-2-phenyl-N,N’-bis(trimethylsilyl)propanediamide can undergo various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed to form 2-ethyl-2-phenylmalonamide and trimethylsilanol in the presence of water or aqueous acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used to replace the trimethylsilyl groups.
Hydrolysis: Aqueous acids or bases can be used to hydrolyze the compound.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, various substituted derivatives of 2-ethyl-2-phenylmalonamide can be formed.
Hydrolysis: The major products are 2-ethyl-2-phenylmalonamide and trimethylsilanol.
Applications De Recherche Scientifique
2-ethyl-2-phenyl-N,N’-bis(trimethylsilyl)propanediamide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-ethyl-2-phenyl-N,N’-bis(trimethylsilyl)propanediamide involves its ability to interact with various molecular targets through its trimethylsilyl groups. These interactions can lead to the formation of stable complexes with proteins, enzymes, and other biological molecules, thereby modulating their activity. The compound can also undergo hydrolysis to release active intermediates that exert specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-ethyl-2-phenylmalonamide: The parent compound without the trimethylsilyl groups.
N,N’-bis(trimethylsilyl)malonamide: A similar compound with different substituents on the central carbon atom.
Uniqueness
2-ethyl-2-phenyl-N,N’-bis(trimethylsilyl)propanediamide is unique due to the presence of both ethyl and phenyl groups on the central carbon atom, along with the trimethylsilyl groups on the nitrogen atoms. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
55268-56-9 |
|---|---|
Formule moléculaire |
C17H30N2O2Si2 |
Poids moléculaire |
350.6 g/mol |
Nom IUPAC |
2-ethyl-2-phenyl-N,N'-bis(trimethylsilyl)propanediamide |
InChI |
InChI=1S/C17H30N2O2Si2/c1-8-17(14-12-10-9-11-13-14,15(20)18-22(2,3)4)16(21)19-23(5,6)7/h9-13H,8H2,1-7H3,(H,18,20)(H,19,21) |
Clé InChI |
HHJHDAWUDOBQRL-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=CC=C1)(C(=O)N[Si](C)(C)C)C(=O)N[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


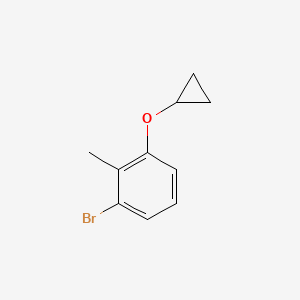
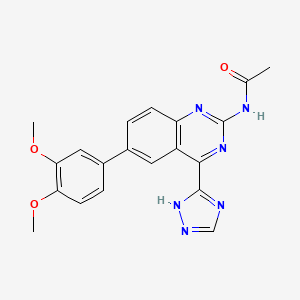

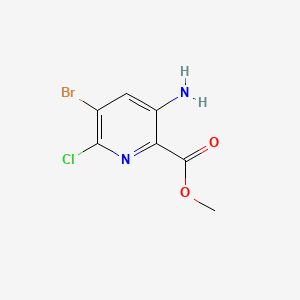
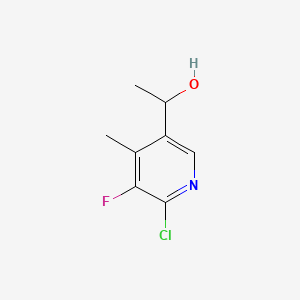
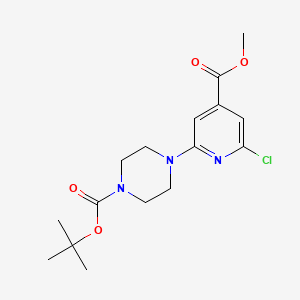

![6-(Chloromethyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B13932766.png)
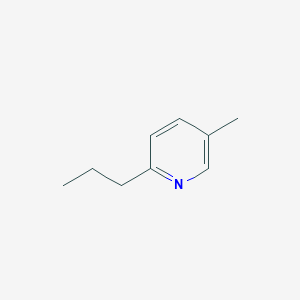

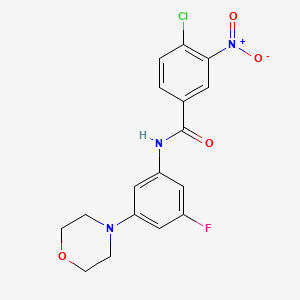
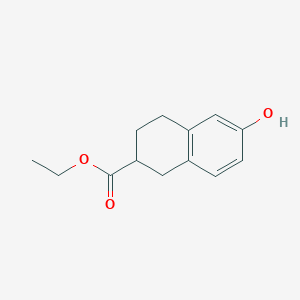
![7-Cyclopentyl-2-(methylthio)-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one](/img/structure/B13932793.png)
![Benzyl 6-fluoro-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13932800.png)
